2-(3-Aminophenoxy)acetic acid;hydrochloride
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Overview
Description
2-(3-Aminophenoxy)acetic acid;hydrochloride is a chemical compound with the molecular formula C8H10ClNO3. It is a derivative of acetic acid and contains an aminophenoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenoxy)acetic acid;hydrochloride typically involves the reaction of 3-aminophenol with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenoxy)acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The aminophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenoxyacetic acids
Scientific Research Applications
2-(3-Aminophenoxy)acetic acid;hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Aminophenoxy)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminophenoxy)acetic acid
- 2-(2-Aminophenoxy)acetic acid
- 2-(3-Aminophenoxy)propionic acid
Uniqueness
2-(3-Aminophenoxy)acetic acid;hydrochloride is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and interaction profiles compared to its isomers and analogs, making it valuable for specific research applications .
Properties
Molecular Formula |
C8H10ClNO3 |
---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
2-(3-aminophenoxy)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c9-6-2-1-3-7(4-6)12-5-8(10)11;/h1-4H,5,9H2,(H,10,11);1H |
InChI Key |
BZNZKVCXGKXSGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)N.Cl |
Origin of Product |
United States |
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